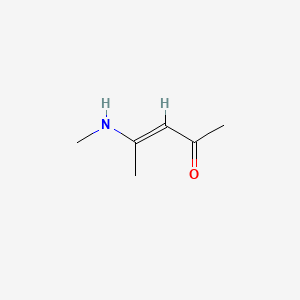
Acid Yellow 158
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acid Yellow 158 is an organic dye known for its bright yellow color. It is a weak acid dye that is soluble in water and alcohol solvents. This compound exhibits good light and temperature resistance under acidic conditions but may become unstable under alkaline conditions . This compound is primarily used as a dye and pigment in various industries, including textiles, leather, paper, inks, and coatings .
Méthodes De Préparation
Acid Yellow 158 is generally prepared through chemical synthesis. Common methods include the aniline method and the dithiocyanate method . During the preparation process, it is crucial to control reaction conditions such as temperature, reaction time, and the ratio of reactants . Industrial production often involves large-scale synthesis with stringent control over these parameters to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
Acid Yellow 158 undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of different oxidation products depending on the conditions and reagents used.
Reduction: Under reducing conditions, this compound can be converted into its corresponding amines.
Substitution: This dye can undergo substitution reactions where functional groups on the aromatic ring are replaced by other groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium dithionite, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Acid Yellow 158 has a wide range of scientific research applications:
Chemistry: It is used as a dye in various chemical processes and as a tracer in analytical chemistry.
Biology: this compound is employed in biological staining techniques to visualize cellular components.
Mécanisme D'action
The mechanism of action of Acid Yellow 158 involves its interaction with various molecular targets. In biological systems, it can bind to cellular components, leading to changes in their structure and function. The dye’s effects are mediated through its ability to absorb light and emit color, which is utilized in various staining and visualization techniques .
Comparaison Avec Des Composés Similaires
Acid Yellow 158 can be compared with other similar compounds such as:
Acid Yellow 17: Another acidic dye with similar applications but different chemical properties.
Acid Yellow 23: Known for its use in food coloring and has different stability and solubility characteristics.
Acid Yellow 36: Used in textile dyeing with distinct lightfastness and washfastness properties.
This compound is unique due to its specific solubility, stability under acidic conditions, and its bright yellow color, making it suitable for a wide range of applications .
Propriétés
Numéro CAS |
12220-84-7 |
|---|---|
Formule moléculaire |
C12H11N |
Poids moléculaire |
0 |
Synonymes |
Acid Yellow 158 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




